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Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) has become a cornerstone in the field of

drug delivery, prized for its unique physicochemical properties that impart stability and

versatility to nanoparticle formulations.[1] A zwitterionic, saturated phospholipid with an 18-

carbon acyl chain, DSPC is a key structural component in numerous clinically approved

therapeutics, from liposomal chemotherapy to the revolutionary mRNA vaccines.[2][3] Its

defining characteristic is a high phase transition temperature (Tc) of approximately 55°C, which

ensures that at physiological temperature (37°C), membranes incorporating DSPC exist in a

rigid, well-ordered gel state.[4] This rigidity minimizes drug leakage, enhances stability in

circulation, and allows for the precise engineering of drug carriers.[5] This guide traces the

historical development of DSPC's role in drug delivery, detailing its application from early

liposomes to the sophisticated lipid nanoparticles of today.

Historical Development of DSPC Applications
The journey of DSPC in drug delivery can be segmented into several key phases, each marked

by significant advancements in formulation technology.

Early Liposome Formulations and the Quest for Stability
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The initial exploration of liposomes as drug carriers in the 1970s and 1980s was hampered by

issues of instability and rapid clearance from the bloodstream. Early formulations often used

phospholipids with low Tc, resulting in fluid, leaky membranes at physiological temperatures.

The introduction of saturated phospholipids with long acyl chains, such as DSPC, was a critical

step forward. Researchers found that incorporating DSPC into the lipid bilayer resulted in more

rigid and stable vesicles with reduced permeability, leading to better drug retention.[5][6] This

intrinsic stability made DSPC a preferred component for conventional liposome preparations

aimed at improving the therapeutic index of encapsulated drugs.[3]

The "Stealth" Revolution: PEGylation and Prolonged
Circulation
A major breakthrough occurred in the early 1990s with the development of "stealth" liposomes.

By grafting polyethylene glycol (PEG) to the liposome surface, typically via a DSPE-PEG

conjugate, nanoparticles could evade recognition by the mononuclear phagocyte system.[7]

This PEGylation dramatically prolonged circulation half-life, allowing the liposomes to

accumulate in tissues with compromised vasculature, such as tumors, through the Enhanced

Permeability and Retention (EPR) effect.

DSPC, in combination with cholesterol, formed the stable structural backbone of these long-

circulating liposomes.[8] The most iconic example of this technology is Doxil® (Caelyx®), a

PEGylated liposomal formulation of doxorubicin approved in 1995. The Doxil formulation

typically consists of hydrogenated soy phosphatidylcholine (HSPC), which is chemically similar

to DSPC, cholesterol, and DSPE-PEG2000.[8] The rigidity conferred by the saturated

phospholipid component is crucial for retaining the encapsulated doxorubicin during its

extended circulation time.[5]

Thermosensitive Liposomes: Triggered Release
Capitalizing on its high phase transition temperature, researchers began to engineer DSPC into

thermosensitive liposomes (TSLs) designed for triggered drug release.[9] The first TSLs,

developed in the late 1970s, were often composed of 1,2-dipalmitoyl-sn-glycero-3-

phosphocholine (DPPC; Tc ≈ 41°C).[10][11] However, to fine-tune the release properties and

enhance stability, DSPC was often included in the formulation.[9][10] By combining DPPC and

DSPC, formulators could create liposomes that remain stable at body temperature but rapidly

release their payload when subjected to mild local hyperthermia (40-44°C).[10][11] The
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inclusion of DSPC broadens and shifts the phase transition, creating defects or grain

boundaries in the lipid bilayer at the target temperature, which facilitates rapid drug release.[9]

[12] This approach enables site-specific drug delivery, concentrating the therapeutic effect at

the heated target tissue while minimizing systemic toxicity.

The Modern Era: Lipid Nanoparticles for Nucleic Acid
Delivery
The most recent and impactful application of DSPC is its role as a "helper lipid" in lipid

nanoparticles (LNPs) for the delivery of nucleic acids.[2][13] This technology has been central

to the success of the first approved siRNA drug, Onpattro® (patisiran), and the Pfizer-BioNTech

and Moderna mRNA vaccines against COVID-19.[2][14]

In these four-component LNP systems, DSPC acts as a structural lipid, providing integrity and

stability to the particle.[13][15] LNPs typically consist of an ionizable cationic lipid (for nucleic

acid complexation and endosomal escape), cholesterol (to stabilize the particle), a PEG-lipid

(for steric stability and to control particle size), and a helper phospholipid like DSPC.[2][13] The

saturated tails of DSPC contribute to a tightly packed lipid structure, which is crucial for

encapsulating and protecting the fragile nucleic acid cargo.[2] Studies have shown that DSPC-

containing LNPs exhibit excellent stability profiles, making them suitable for clinical use.[16]

Data Presentation: Physicochemical Characteristics
Quantitative data for representative DSPC-based formulations are summarized below. These

values highlight the impact of composition on the physical properties and performance of the

delivery systems.

Table 1: Physicochemical Properties of Representative DSPC-Based Formulations
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Formulati
on Type

Key
Lipids
(Molar
Ratio)

Cargo
Particle
Size (nm)

Encapsul
ation
Efficiency
(%)

In Vitro
Release
Profile

Referenc
e

Stealth

Liposome

DSPC:Chol

esterol:DS

PE-PEG

(53:40:5)

Doxorubici

n
~110 >85

Slow

release at

37°C

[17]

Thermosen

sitive

Liposome

DPPC:DSP

C (e.g.,

3:1)

Doxorubici

n
~110-120 >90

Rapid

release at

>42°C

[10][12]

Thermosen

sitive

Liposome

DSPC:Chol

esterol

(70:30)

Atenolol 360.6 ± 6.7 ~90
Controlled

release
[18]

Stable

Liposome

DSPC as

main lipid

Aquated

Cisplatin
~100-120 >85

2% release

after 72h at

37°C

[19][20]

LNP for

mRNA

Ionizable

Lipid:DSP

C:Chol:PE

G-Lipid

(50:10:38.5

:1.5)

mRNA ~80-100 >86

N/A (for

intracellular

delivery)

[2][19]

LNP for

siRNA

Ionizable

Lipid:DSP

C:Chol:PE

G-Lipid

siRNA <200 >85

N/A (for

intracellular

delivery)

[2][19]

Note: Values are approximate and can vary significantly based on the specific preparation

methods and analytical techniques used.

Experimental Protocols
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Detailed methodologies are essential for the reproducible formulation and characterization of

DSPC-containing nanoparticles.

Protocol 1: Liposome Preparation via Thin-Film
Hydration-Extrusion
This is a widely used method for preparing unilamellar liposomes of a defined size.[5]

Lipid Film Formation: Dissolve DSPC and other lipid components (e.g., cholesterol, DSPE-

PEG) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[19]

Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under

reduced pressure at a temperature above DSPC's Tc (e.g., 60-65°C) to form a thin, uniform

lipid film on the flask's inner wall.[19]

Vacuum Drying: Place the flask under high vacuum for a minimum of 2 hours to ensure

complete removal of residual organic solvent.

Hydration: Add an aqueous buffer (which can contain a hydrophilic drug for passive

encapsulation) pre-heated to >60°C to the lipid film. Agitate the flask by vortexing or gentle

rotation to hydrate the film. This process forms a milky suspension of multilamellar vesicles

(MLVs).[19]

Size Reduction (Extrusion): Assemble a liposome extruder with polycarbonate membranes of

a defined pore size (e.g., 100 nm). Equilibrate the extruder to a temperature above the Tc

(e.g., 60-65°C). Force the MLV suspension through the membranes for an odd number of

passes (e.g., 11-21 times) to produce a translucent suspension of unilamellar vesicles

(ULVs) with a uniform size.

Drug Loading (Active): For drugs like doxorubicin, an active loading method using a pH or

ion gradient is employed. The liposomes are first formed in an acidic buffer (e.g., citrate

buffer, pH 4). The external buffer is then exchanged for a buffer with a higher pH (e.g., PBS,

pH 7.4) via dialysis or size-exclusion chromatography. The drug is then added to the

liposome suspension and incubated at a high temperature (e.g., 60°C), which drives the drug

into the aqueous core.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/pdf/The_Role_of_DSPC_in_Nanomedicine_A_Comparative_Analysis_of_Performance_and_Applications.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Incorporating_Therapeutic_Agents_into_DSPC_Nanoparticles.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Incorporating_Therapeutic_Agents_into_DSPC_Nanoparticles.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Incorporating_Therapeutic_Agents_into_DSPC_Nanoparticles.pdf
https://bio-protocol.org/exchange/minidetail?id=17490045&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Remove unencapsulated drug from the final liposome suspension using size-

exclusion chromatography or dialysis.

Protocol 2: LNP Preparation for Nucleic Acids via
Microfluidic Mixing
This method allows for the rapid and reproducible production of LNPs with controlled size.[5]

[19]

Solution Preparation:

Lipid Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at

the desired molar ratio (e.g., 50:10:38.5:1.5).[19]

Aqueous Phase: Dissolve the nucleic acid cargo (mRNA or siRNA) in an acidic aqueous

buffer (e.g., 25 mM acetate buffer, pH 4).[19]

Microfluidic Mixing: Load the lipid-ethanol solution and the aqueous nucleic acid solution into

separate syringes and place them on a syringe pump connected to a microfluidic mixing

device (e.g., a staggered herringbone micromixer).

Nanoparticle Formation: Pump the two solutions through the microfluidic chip at a defined

total flow rate and flow rate ratio. The rapid mixing of the ethanol and aqueous phases

reduces the solvent polarity, causing the lipids to precipitate and self-assemble around the

nucleic acid, forming LNPs.[21]

Dialysis/Purification: Dialyze the resulting LNP suspension against a neutral buffer (e.g.,

PBS, pH 7.4) to remove the ethanol and acidic buffer, resulting in a stable LNP formulation.

Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to DSPC in drug delivery.
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Structural Properties of DSPC
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Caption: Logical relationship of DSPC's properties to its function.
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Caption: Experimental workflow for thin-film hydration method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15578653?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LNP

Cellular
Uptake

Endosome

Endosomal
Escape

Cytosol

mRNA
Release

via Endocytosis

Ionizable Lipid
Protonation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. polysciences.com [polysciences.com]

2. us.huatengsci.com [us.huatengsci.com]

3. 1,2-Distearoyl-sn-glycero-3-phosphocholine | 816-94-4 [chemicalbook.com]

4. crodapharma.com [crodapharma.com]

5. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15578653?utm_src=pdf-body-img
https://www.benchchem.com/product/b15578653?utm_src=pdf-custom-synthesis
https://polysciences.com/products/distearoylphosphatidylcholine-2
https://us.huatengsci.com/news/show/1670.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2724667.htm
https://www.crodapharma.com/en-gb/drug-delivery-solutions/explore-by-platform/nucleic-acid-delivery/phospholipids/dspc
https://www.benchchem.com/pdf/The_Role_of_DSPC_in_Nanomedicine_A_Comparative_Analysis_of_Performance_and_Applications.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Targeted drug delivery utilizing protein-like molecular architecture - PMC
[pmc.ncbi.nlm.nih.gov]

7. Improved anti-breast cancer activity by doxorubicin-loaded super stealth liposomes -
Biomaterials Science (RSC Publishing) [pubs.rsc.org]

8. 2.3. Preparation of Liposomes [bio-protocol.org]

9. Thermosensitive liposomes for localized delivery and triggered release of chemotherapy -
PMC [pmc.ncbi.nlm.nih.gov]

10. scienceopen.com [scienceopen.com]

11. Current developments in drug delivery with thermosensitive liposomes - PMC
[pmc.ncbi.nlm.nih.gov]

12. files01.core.ac.uk [files01.core.ac.uk]

13. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC
[pmc.ncbi.nlm.nih.gov]

14. Distearoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

15. researchgate.net [researchgate.net]

16. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA -
PubMed [pubmed.ncbi.nlm.nih.gov]

17. Doxorubicin Encapsulated in Stealth Liposomes Conferred with Light-Triggered Drug
Release - PMC [pmc.ncbi.nlm.nih.gov]

18. scispace.com [scispace.com]

19. benchchem.com [benchchem.com]

20. researchgate.net [researchgate.net]

21. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development
by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Evolution of DSPC in Drug Delivery: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578653#historical-development-of-dspc-in-drug-
delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2519954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2519954/
https://pubs.rsc.org/en/content/articlelanding/2024/bm/d4bm00478g
https://pubs.rsc.org/en/content/articlelanding/2024/bm/d4bm00478g
https://bio-protocol.org/exchange/minidetail?id=17490045&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC5127786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5127786/
https://www.scienceopen.com/document_file/d73f6c25-5143-428b-b1e2-6d4bdaca38cb/PubMedCentral/d73f6c25-5143-428b-b1e2-6d4bdaca38cb.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7032122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7032122/
https://files01.core.ac.uk/download/pdf/154416559.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9250827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9250827/
https://en.wikipedia.org/wiki/Distearoylphosphatidylcholine
https://www.researchgate.net/publication/295241562_The_role_of_helper_lipids_in_lipid_nanoparticles_LNPs_designed_for_oligonucleotide_delivery
https://pubmed.ncbi.nlm.nih.gov/39142355/
https://pubmed.ncbi.nlm.nih.gov/39142355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4644481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4644481/
https://scispace.com/pdf/influence-of-cholesterol-on-liposome-stability-and-on-in-1zp7wbc03s.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Incorporating_Therapeutic_Agents_into_DSPC_Nanoparticles.pdf
https://www.researchgate.net/figure/The-in-vitro-drug-release-profiles-of-the-DMPC-DPPC-and-DSPC-liposomes-in-PBS-pH-72_fig4_276209412
https://pmc.ncbi.nlm.nih.gov/articles/PMC8516330/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8516330/
https://www.benchchem.com/product/b15578653#historical-development-of-dspc-in-drug-delivery
https://www.benchchem.com/product/b15578653#historical-development-of-dspc-in-drug-delivery
https://www.benchchem.com/product/b15578653#historical-development-of-dspc-in-drug-delivery
https://www.benchchem.com/product/b15578653#historical-development-of-dspc-in-drug-delivery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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